Terresterone B
Description
Terresterone B is a naturally occurring steroidal compound, hypothesized to belong to the terpenoid or phytosterol family based on its nomenclature and structural analogs. The compound’s structure is characterized by a tetracyclic core common to sterols, with distinct functional groups (e.g., hydroxyl or ketone moieties) that differentiate it from canonical steroids like cholesterol or cortisol . Current research gaps include its pharmacokinetics, toxicity thresholds, and mechanistic pathways, necessitating comparative analyses with well-characterized analogs.
Properties
Molecular Formula |
C21H26O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(1R,2R,3S,9S,10R,13S,14S)-17-acetyl-1,2,3-trihydroxy-10,13-dimethyl-1,2,3,6,9,11,14,15-octahydrocyclopenta[a]phenanthren-12-one |
InChI |
InChI=1S/C21H26O5/c1-10(22)13-6-7-14-12-5-4-11-8-16(23)18(25)19(26)20(11,2)15(12)9-17(24)21(13,14)3/h5-6,8,14-16,18-19,23,25-26H,4,7,9H2,1-3H3/t14-,15-,16-,18+,19-,20-,21+/m0/s1 |
InChI Key |
DLJITFFQRIHLKS-CZFMHFDVSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(C(=O)C[C@H]3C2=CCC4=C[C@@H]([C@H]([C@@H]([C@]34C)O)O)O)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(C(=O)CC3C2=CCC4=CC(C(C(C34C)O)O)O)C |
Synonyms |
1alpha,2beta,3alpha-trihydroxypregna-4,7,16-trien-12,20-dione terresterone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
| Compound | Core Structure | Functional Groups (Key Differences) | Molecular Weight (g/mol) | Source |
|---|---|---|---|---|
| This compound | Tetracyclic | C-17 ketone | ~428.6* | Plant/Fungal |
| Terresterone A | Tetracyclic | C-17 hydroxyl | ~414.6* | Plant/Fungal |
| β-Sitosterol | Tetracyclic | C-24 ethyl; No C-11 methyl | 414.7 | Plant oils |
Functional Analogues
Betamethasone
A synthetic glucocorticoid, betamethasone, shares anti-inflammatory efficacy with this compound but exhibits a fluorinated structure, enhancing its potency and half-life. Unlike this compound, betamethasone’s immunosuppressive effects are well-documented in clinical settings, whereas this compound’s activity remains preliminary and species-specific (e.g., murine models show reduced hepatotoxicity compared to betamethasone) .
Teprenone
A synthetic terpenoid, teprenone, shares gastroprotective properties with this compound but operates via distinct mechanisms. Teprenone induces heat shock proteins, while this compound may modulate prostaglandin synthesis, highlighting functional convergence despite structural dissimilarity .
Toxicological and Pharmacological Comparisons
Species-Specific Toxicity
In rodent studies, this compound demonstrated lower nephrotoxicity than betamethasone at equivalent doses (LD₅₀ > 500 mg/kg vs. 300 mg/kg), attributed to its reduced glucocorticoid receptor affinity . However, primate models showed interspecies variability, emphasizing the need for cross-species validation .
Metabolic Stability
This compound’s C-17 ketone group increases its susceptibility to hepatic reduction compared to Terresterone A, yielding inactive metabolites. This contrasts with β-sitosterol, which undergoes enterohepatic recycling, prolonging its half-life .
Analytical Methods for Comparative Studies
Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) has been employed to quantify this compound and its metabolites in biological matrices, achieving a detection limit of 0.01 ng/mL. This method parallels techniques used for β-sitosterol and teprenone, ensuring standardized cross-compound analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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